molecular formula C17H17N5O3 B2807008 N-(2-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 2034508-90-0

N-(2-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No. B2807008
CAS RN: 2034508-90-0
M. Wt: 339.355
InChI Key: HXLXDGAPYZCEPZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyrrole ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the oxadiazole and pyrrole rings. The electron-donating nature of the nitrogen atoms in these rings could also influence the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Several studies have been focused on the synthesis and characterization of novel compounds with potential biological activities. For example, research on the synthesis of novel nonsteroidal progesterone receptor modulators involves complex reaction steps such as Grignard reagent addition and high-temperature removal processes. These compounds, characterized by techniques such as IR, MS, and 1H NMR, showcase the intricate chemical processes involved in developing novel compounds with potential therapeutic applications (Xiao Yong-mei, 2013).

Antioxidant and Antimicrobial Activities

Compounds with 1,3,4-oxadiazole moieties have been synthesized and evaluated for their antioxidant activities. For instance, a study on the synthesis and antioxidant evaluation of some new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles demonstrated excellent antioxidant activity, highlighting the potential of these compounds in oxidative stress-related therapeutic applications (S. Bondock, Shymaa Adel, H. Etman, 2016).

Antimycobacterial Screening

The antimycobacterial screening of new derivatives, such as N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide, against Mycobacterium tuberculosis, has identified compounds with promising lead molecules for further drug development, demonstrating the potential of such compounds in combating tuberculosis (N. Nayak et al., 2016).

Anti-Inflammatory and Anti-Cancer Agents

Research on the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides has explored their potential as anti-inflammatory and anti-cancer agents. These studies highlight the chemical versatility and biological relevance of compounds with oxadiazole moieties in developing new therapeutic agents (Madhavi Gangapuram, K. Redda, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its observed properties and potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its structure for better efficacy .

properties

IUPAC Name

N-[2-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-22-9-5-8-13(22)16-20-15(25-21-16)11-18-14(23)10-19-17(24)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLXDGAPYZCEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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